molecular formula C12H23ClN2O2S B1463195 Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 1221792-10-4

Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B1463195
CAS No.: 1221792-10-4
M. Wt: 294.84 g/mol
InChI Key: NUAIZOPMIMKPBY-UHFFFAOYSA-N
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Description

Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C12H23ClN2O2S. It is characterized by a spirocyclic structure containing a thia and diaza moiety, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is unique due to its thia and diaza moieties, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S.ClH/c1-11(2,3)16-10(15)14-7-4-12(5-8-14)13-6-9-17-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAIZOPMIMKPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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